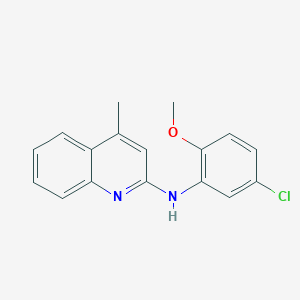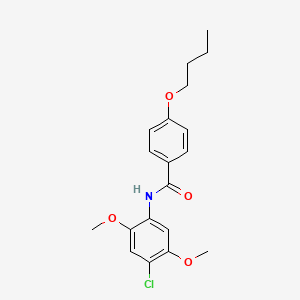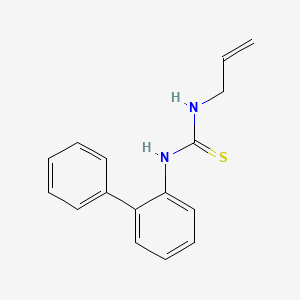
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-quinolinamine, commonly known as CMA, is a synthetic compound that has been extensively studied for its biological activities. It belongs to the class of quinoline derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of CMA involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CMA also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. Additionally, CMA has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
CMA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate neurotransmitter activity. CMA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, CMA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMA has not been extensively studied in human clinical trials, which limits its potential use in human medicine.
Orientations Futures
There are several future directions for the study of CMA. One potential direction is the development of more potent and selective CMA derivatives that can be used for the treatment of various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of CMA in humans, which can provide valuable information for its potential use in human medicine. Additionally, the study of the molecular mechanisms underlying the biological activities of CMA can provide insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 4-methylquinoline-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
CMA has been extensively studied for its biological activities and has shown promising results in various research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. CMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-9-17(19-14-6-4-3-5-13(11)14)20-15-10-12(18)7-8-16(15)21-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKBFDUTDRUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)
![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)